molecular formula C8H5BrN2O2 B1273606 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 749849-14-7

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1273606
M. Wt: 241.04 g/mol
InChI Key: FQBFPVLZLNEQOE-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position makes it a potential intermediate for various chemical reactions and pharmaceutical applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, typically involves the reaction of aminopyridines with suitable precursors. For instance, the synthesis of imidazo[1,2-a]pyrimidine derivatives, which are structurally related to imidazo[1,2-a]pyridines, has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine, leading to the formation of bromo-substituted products . Although the exact synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is not detailed in the provided papers, similar methodologies could be applied, possibly involving halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. In the case of 6-bromo-imidazo[4,5-b]pyridine derivatives, structures were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT), can also provide insights into the electronic structure and properties of these molecules.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. For example, Ru(II) complexes bearing related ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids . Although the paper does not directly discuss reactions involving 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, the presence of the bromine atom and carboxylic acid group suggests potential reactivity in substitution reactions and as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be inferred from related compounds. The bromine substituent is likely to influence the compound's reactivity, density, and boiling point. The carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. Hirshfeld surface analysis can provide information on intermolecular contacts and crystal packing, which are important for understanding the solid-state properties .

Scientific Research Applications

1. Organic Synthesis and Pharmaceutical Intermediates

  • Application Summary: 6-Bromoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . The compound has been used to synthesize 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .
  • Methods of Application: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . The compound was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
  • Results or Outcomes: The synthesis resulted in the production of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .

2. Anticonvulsant Studies

  • Application Summary: New imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties have been synthesized and studied for their anticonvulsant properties .
  • Methods of Application: The in vivo anticonvulsant study of the target compounds were carried out following maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Their toxicity study was performed following rotarod method by taking 20, 40, and 100 mg/kg dose levels .
  • Results or Outcomes: Most of the new compounds displayed remarkable anticonvulsant properties at these doses . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam . The motor impairment study revealed that all the compounds are nontoxic up to 100 mg/kg .

3. Antimicrobial, Antiprotozoal, Anti-tubercular, Anti-inflammatory, and Anticancer Studies

  • Application Summary: Imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, have been reported to possess many pharmacological applications such as antimicrobial, antiprotozoal, anti-tubercular, anti-inflammatory, and anticancer activities .

4. Laboratory Chemicals and Biocidal Product Use

  • Application Summary: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is used as a laboratory chemical and in biocidal products .

5. Synthesis of Methyl Ester

  • Application Summary: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be converted into its methyl ester .

6. Use in Biocidal Products

  • Application Summary: 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is used in biocidal products .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates, developed in the past decade . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFPVLZLNEQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373697
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

749849-14-7
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KN Sanghavi, GK Dhuda… - Polycyclic Aromatic …, 2023 - Taylor & Francis
An efficient and facile synthetic procedure has been developed for the synthesis of novel series of Bis-6-aryl-imidazo[1,2-a]pyridine-2-carboxamide containing 3,3'-((oxybis(ethane-2,1-…
Number of citations: 1 www.tandfonline.com
Y Qin, D Long, X Zhu, Z Zhou, H Chai… - Journal of Structural …, 2019 - Springer
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide is an organic intermediate having both functions of azabicyclo and amide groups. In this paper, the title compound is …
Number of citations: 10 link.springer.com

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